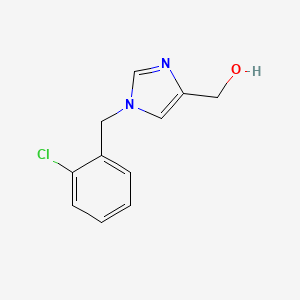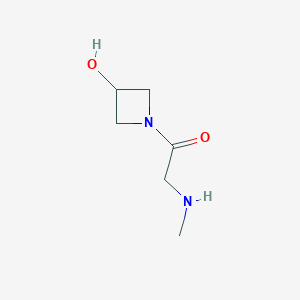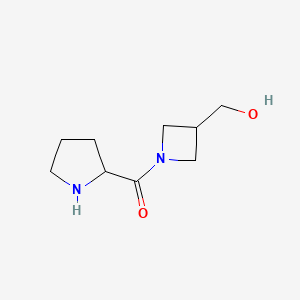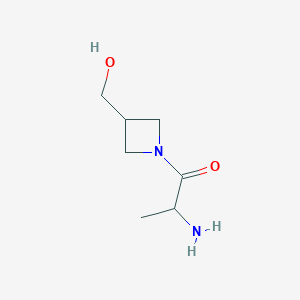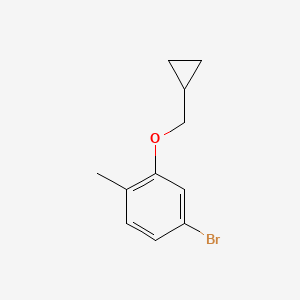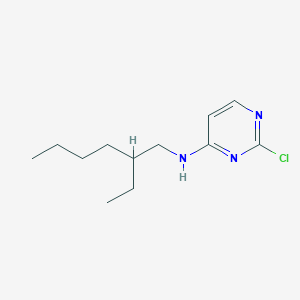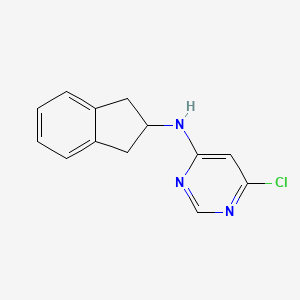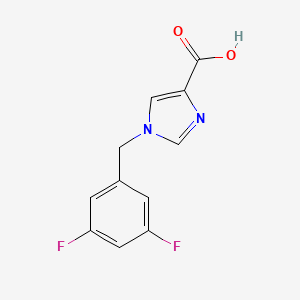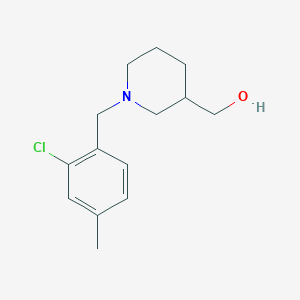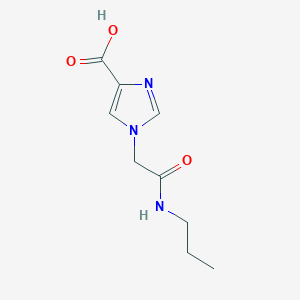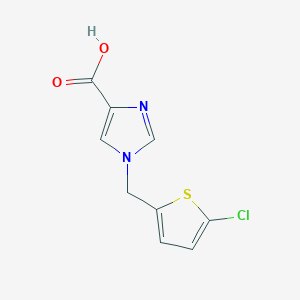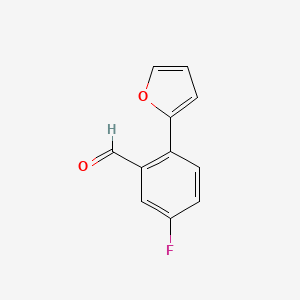
5-Fluoro-2-(furan-2-yl)benzaldehyde
Vue d'ensemble
Description
5-Fluoro-2-(furan-2-yl)benzaldehyde is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a fluorine atom at the 5-position of the benzene ring and a furan ring attached to the 2-position of the benzaldehyde moiety
Applications De Recherche Scientifique
5-Fluoro-2-(furan-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including potential antimicrobial and anticancer agents.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a building block for the synthesis of fluorescent probes and other bioactive molecules used in biological research.
Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mécanisme D'action
Target of Action
Fluorinated benzaldehydes, which “5-Fluoro-2-(furan-2-yl)benzaldehyde” is a part of, are often used as synthetic intermediates in the production of a variety of compounds . The specific targets of these compounds can vary widely depending on the final compound being synthesized.
Mode of Action
The mode of action of “this compound” would depend on its specific chemical reactions. Fluorobenzaldehydes can undergo a variety of chemical reactions, including free radical reactions and nucleophilic substitutions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(furan-2-yl)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoro-2-nitrobenzaldehyde and furan-2-boronic acid.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 5-fluoro-2-nitrobenzaldehyde is reacted with furan-2-boronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or ethanol under reflux conditions.
Reduction: The nitro group in the intermediate product is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: Finally, the amino group is oxidized to an aldehyde group using an oxidizing agent like manganese dioxide, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-(furan-2-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide to introduce a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: 5-Fluoro-2-(furan-2-yl)benzoic acid.
Reduction: 5-Fluoro-2-(furan-2-yl)benzyl alcohol.
Substitution: 5-Methoxy-2-(furan-2-yl)benzaldehyde (when fluorine is substituted with a methoxy group).
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-(furan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
5-Fluoro-2-(furan-2-yl)benzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde group.
5-Methoxy-2-(furan-2-yl)benzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness
5-Fluoro-2-(furan-2-yl)benzaldehyde is unique due to the presence of both a fluorine atom and a furan ring, which can impart specific electronic and steric properties
Propriétés
IUPAC Name |
5-fluoro-2-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-3-4-10(8(6-9)7-13)11-2-1-5-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCCFHCYXWIRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


